Rivaroxaban Pseudodimer
Description
Properties
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLZCQTBKRWBP-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5C[C@@H](OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36Cl2N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632463-24-1 | |
| Record name | Rivaroxaban pseudodimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632463241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIVAROXABAN PSEUDODIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX9RYC4YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Advanced Spectroscopic Characterization of Rivaroxaban Pseudodimer
Chromatographic Techniques for Sample Preparation and Isolation Prior to Spectroscopic Analysis
Preparative Liquid Chromatography for Pseudodimer Isolation
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a critical technique for isolating sufficient quantities of an impurity like the Rivaroxaban (B1684504) Pseudodimer for comprehensive spectroscopic characterization. asianpubs.orgresearchgate.net The process involves scaling up an analytical HPLC method to handle larger sample loads.
The isolation is typically performed on a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. researchgate.netgoogle.com A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) allows for the effective separation of the more retained pseudodimer from the parent rivaroxaban and other impurities. researchgate.net Fractions are collected as they elute from the column, and those containing the purified pseudodimer are combined, followed by solvent evaporation to yield the isolated compound.
Table 4: Typical Preparative HPLC Conditions for Rivaroxaban Pseudodimer Isolation
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 5 µm, 250 x 21.2 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Elution Mode | Gradient |
| Flow Rate | 15-25 mL/min |
Thin Layer Chromatography (TLC) for Qualitative Assessment and Fraction Collection
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative assessment of purity and for monitoring the progress of separation in techniques like preparative HPLC. nih.gov For the this compound, a silica (B1680970) gel plate (the stationary phase) is typically used. ijpsonline.comresearchgate.net
A spot of the sample is applied to the plate, which is then developed in a chamber containing a suitable mobile phase. The mobile phase, often a mixture of solvents like toluene, ethyl acetate, and methanol, moves up the plate by capillary action, separating the components of the sample. ijpsonline.comacgpubs.org Due to its higher molecular weight and potential for stronger interactions with the stationary phase compared to rivaroxaban, the pseudodimer would be expected to have a different retardation factor (Rf value). The separated spots are visualized under UV light (typically at 254 nm). TLC is invaluable for quickly checking the purity of fractions collected during preparative HPLC before they are combined. semanticscholar.org
Table 5: Representative TLC System for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase Example | Toluene:Ethyl Acetate:Methanol (6:3:1, v/v/v) ijpsonline.com |
| Detection | UV light at 254 nm |
Table of Mentioned Compounds
| Compound Name |
|---|
| Rivaroxaban |
| This compound (Rivaroxaban Impurity J) |
| Acetonitrile |
| Ammonium Acetate |
| Ethanol (B145695) |
| Ethyl Acetate |
| Methanol |
| Toluene |
Mechanistic Pathways of Rivaroxaban Pseudodimer Formation
Investigation of Synthesis-Related Formation Pathways (Process Impurities)
The synthesis of Rivaroxaban (B1684504) is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of by-products. epo.org The Rivaroxaban Pseudodimer is one such process-related impurity that can arise from incomplete reactions or side reactions involving the starting materials and intermediates. thepharmajournal.com
The primary mechanism for the formation of the this compound as a process impurity involves the key intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. The primary amine group of this intermediate can act as a nucleophile and attack the amide bond within the morpholinone ring of a second molecule of the same intermediate. This cleavage of the morpholinone ring is a crucial step. Following this intermolecular reaction, the resulting dimeric intermediate then condenses with two molecules of 5-chlorothiophene-2-acyl chloride to yield the final this compound structure.
While specific studies detailing the direct role of impurities in starting materials leading to the formation of the this compound are not extensively documented, it is a well-established principle in pharmaceutical chemistry that the purity of starting materials and intermediates is paramount for controlling the impurity profile of the final API. epo.org Impurities present in the key starting materials, such as 4-(4-aminophenyl)-3-morpholinone or 5-chlorothiophene-2-carbonyl chloride, could potentially participate in side reactions, leading to the formation of various impurities, including the pseudodimer. For instance, the presence of reactive impurities in these starting materials could catalyze or participate in the dimerization pathway described above.
The conditions under which the Rivaroxaban synthesis is conducted play a significant role in the yield of the pseudodimer impurity. The choice of solvent, in particular, has been identified as a critical factor. The use of dimethylformamide (DMF) as a solvent has been associated with a higher propensity for the formation of the this compound. This is likely due to the nature of DMF facilitating the nucleophilic attack that initiates the dimerization process. In contrast, conducting the condensation reaction in ethanol (B145695) has been shown to reduce the formation of this by-product. Therefore, careful selection and optimization of reaction conditions, including the solvent system, temperature, and pH, are crucial for minimizing the generation of the this compound during the manufacturing process.
Exploration of Degradation-Induced Formation Pathways (Degradation Products)
Rivaroxaban, like many complex organic molecules, is susceptible to degradation under various stress conditions, including hydrolysis. synthinkchemicals.com The this compound has been identified as a potential degradation product, particularly under acidic conditions. thepharmajournal.com
Hydrolysis is a major degradation pathway for many pharmaceutical compounds, and Rivaroxaban is known to be susceptible to both acidic and basic hydrolysis. synthinkchemicals.com These reactions typically involve the cleavage of labile functional groups, such as amides, in the presence of water and an acid or base catalyst.
Studies have shown that the this compound can be formed from Rivaroxaban under acidic conditions, specifically with the use of hydrochloric acid (HCl) and acetic acid. chemicea.com The proposed mechanistic pathway for this transformation begins with the acid-catalyzed hydrolysis of the amide bond within the morpholinone ring of the Rivaroxaban molecule. This ring-opening step results in the formation of a carboxylic acid intermediate.
Following the initial hydrolysis, the newly formed carboxylic acid derivative can then react with another molecule of a Rivaroxaban-related intermediate, likely the amine intermediate (S)-4-(4-(5-aminomethyl)-2-oxooxazolidin-3-yl)phenylmorpholin-3-one, which can also be present under these conditions or formed concurrently. The subsequent condensation of these two fragments, facilitated by a coupling agent in a laboratory setting, ultimately leads to the formation of the this compound. chemicea.com This pathway highlights a plausible mechanism for the generation of the pseudodimer as a degradation product in an acidic environment.
Below is a data table summarizing the conditions under which Rivaroxaban degradation has been observed.
| Stress Condition | Reagents | Duration | Temperature | Degradation Observed |
| Acid Hydrolysis | 1 M HCl | 4 hours | 80°C | Significant Degradation |
| Acid Hydrolysis | 0.1 N HCl | 72 hours | Room Temperature | 28% loss of Rivaroxaban |
| Acid Treatment for Impurity Synthesis | Conc. HCl and 8% Acetic Acid | 6 hours | 60°C | Formation of morpholine (B109124) ring-opened product |
Hydrolytic Degradation Mechanisms
Basic Hydrolysis Pathways
Rivaroxaban demonstrates significant susceptibility to degradation under basic hydrolytic conditions. nih.govresearchgate.net Studies show that exposure to alkaline environments, such as 0.1 M sodium hydroxide (B78521), leads to the formation of several degradation products. researchgate.netresearchgate.net The hydrolysis primarily targets the amide bonds within the rivaroxaban molecule, which are susceptible to cleavage. researchgate.net
Under basic conditions, two major degradation products are typically detected. researchgate.net One of the key pathways involves the hydrolysis of the morpholinone ring, a critical structural component of rivaroxaban. Another primary pathway is the cleavage of the amide linkage connecting the chlorothiophene carboxamide moiety to the rest of the molecule. The formation of dimeric impurities under these conditions is plausible through the reaction of these initial degradation products. For instance, an intermediate with a reactive amine group could potentially react with another rivaroxaban molecule or a different degradation product to form a dimer. While the precise structure of a "pseudodimer" formed via this pathway is not consistently defined across public literature, the reactive intermediates generated during basic hydrolysis create a conducive environment for such dimerization reactions.
Oxidative Degradation Contributions to Pseudodimer Formation
Exposure to oxidative stress is another critical factor in the degradation of rivaroxaban and the potential formation of dimeric impurities. nih.gov Studies utilizing hydrogen peroxide (H2O2) have confirmed that rivaroxaban is unstable under oxidative conditions. nih.gov The degradation process under oxidative stress can be complex, leading to a variety of products.
The molecular structure of rivaroxaban contains several sites susceptible to oxidation, including the sulfur atom in the thiophene (B33073) ring and the morpholine ring. chemicea.com Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones. These oxidized intermediates can be more reactive and may participate in subsequent reactions, including dimerization. The formation of a pseudodimer could occur if a radical-mediated mechanism is initiated by the oxidizing agent, leading to the coupling of two rivaroxaban-derived radicals. While specific studies detailing the isolation and characterization of a pseudodimer from oxidative stress are limited, the general instability of the drug under these conditions suggests it as a potential pathway for the formation of such complex impurities. chemicea.com
Photolytic Degradation Mechanisms under Light Exposure
Photostability studies indicate that rivaroxaban is also susceptible to degradation upon exposure to light. sphinxsai.comajpsonline.com The energy absorbed from light, particularly UV radiation, can promote the molecule to an excited state, making it more reactive and prone to degradation. ajpsonline.comnih.gov
The specific chromophores within the rivaroxaban structure, such as the aromatic rings and the thiophene moiety, are likely to be the primary sites of light absorption. This can initiate photochemical reactions, including bond cleavage and rearrangement. Photolytic degradation can proceed through various mechanisms, including photo-hydrolysis and photo-oxidation. The formation of a pseudodimer under photolytic stress could be envisioned through the generation of highly reactive radical species. These radicals, once formed, could readily combine to form a dimeric structure. The exact nature of the photolytic degradation products can be diverse, and the formation of a pseudodimer would be one of several possible outcomes. sphinxsai.com
Thermal Degradation Processes
While rivaroxaban is found to be more stable under thermal stress compared to hydrolytic and oxidative conditions, degradation can still occur, particularly at elevated temperatures. nih.govresearchgate.net Thermal degradation typically involves the breaking of weaker bonds within the molecule as a result of increased thermal energy.
For rivaroxaban, the amide linkages and the oxazolidinone ring are potential sites for thermal decomposition. researchgate.net The degradation pathways under thermal stress might be less specific than those observed under hydrolytic or oxidative conditions. However, the generation of reactive intermediates during heating could still lead to the formation of dimeric impurities. For instance, the loss of a small molecule like water or carbon dioxide from the parent drug could generate a reactive species that then dimerizes. Studies have shown that while significant degradation may not be observed under moderate thermal stress (e.g., 75°C for 24 hours), the potential for impurity formation, including dimers, exists. nih.govsphinxsai.com
Kinetic Studies of Pseudodimer Formation under Various Stress Conditions
Under alkaline hydrolytic conditions, the degradation of rivaroxaban has been shown to follow first-order kinetics. rjptonline.orgresearchgate.net This means the rate of degradation is directly proportional to the concentration of rivaroxaban. In one study, a degradation product peak was well resolved after 72 hours of exposure to alkali-catalyzed hydrolysis. rjptonline.org Another study assessing degradation kinetics in acidic and alkaline media, as well as under UVC radiation, found that the degradation process was best described by a zero-order model in those specific conditions. nih.govtandfonline.com
The following table summarizes findings from various kinetic studies on rivaroxaban degradation under different stress conditions.
| Stress Condition | Temperature | Duration | Kinetic Model | Observations | Reference |
| Alkaline Hydrolysis | 60 °C | 60 min | Zero-order | Direct relationship between increased degradation products and higher cytotoxicity. | nih.gov |
| Acid Hydrolysis | 60 °C | 300 min | Zero-order | 28% degradation of Rivaroxaban observed. | researchgate.net |
| Alkaline Hydrolysis | Not Specified | 72 hrs | First-order | Degradation product peak well resolved. | rjptonline.orgresearchgate.net |
| UVC Radiation | Ambient | 210 min | Zero-order | Degradation profiles fitted to the zero-order model. | tandfonline.com |
| Acid Hydrolysis | 60 °C | 3-6 hrs | Pseudo first-order | One major degradation product detected. | researchgate.net |
| Base Hydrolysis | 60 °C | 3-6 hrs | Pseudo first-order | Two major degradation products detected. | researchgate.net |
This table is for illustrative purposes and synthesizes data from multiple sources. The specific conditions and results may vary between studies.
Theoretical Models and Computational Chemistry for Predicting Formation Mechanisms
While experimental studies provide crucial data on the degradation of rivaroxaban, theoretical models and computational chemistry offer a deeper understanding of the underlying formation mechanisms of impurities like the pseudodimer. These computational approaches can be used to predict the most likely sites of reactivity in the rivaroxaban molecule and to model the transition states of various degradation reactions.
For instance, density functional theory (DFT) calculations can be employed to determine the electron density distribution across the rivaroxaban molecule, identifying atoms that are most susceptible to nucleophilic or electrophilic attack. This can help in elucidating the initial steps of hydrolysis or oxidation. Molecular dynamics (MD) simulations can be used to study the conformational changes of rivaroxaban in different solvent environments and at various temperatures, providing insights into how these factors might influence degradation pathways.
Although specific computational studies on the formation of a "this compound" are not widely available in the public domain, the principles of computational chemistry are well-suited to investigate such problems. By modeling the interaction of rivaroxaban with reactive species (e.g., hydroxide ions, free radicals), researchers can predict the most energetically favorable pathways for the formation of various degradation products, including dimers. Such theoretical work would be invaluable in complementing experimental findings and in designing more stable formulations of rivaroxaban.
Analytical Methodologies for Quantitative and Qualitative Assessment of Rivaroxaban Pseudodimer
Development and Validation of Stability-Indicating Methods
The development of a stability-indicating analytical method is a crucial step in the pharmaceutical development process. Such methods are essential for accurately measuring the concentration of the active pharmaceutical ingredient (API) and its impurities, including potential degradation products like the Rivaroxaban (B1684504) pseudodimer, over time and under various stress conditions. nih.govnih.gov
The validation of analytical methods for pharmaceutical analysis is governed by the International Conference on Harmonisation (ICH) guidelines, particularly guideline Q2(R1). scielo.brwjpmr.com These guidelines provide a comprehensive framework for validating analytical procedures to ensure they are suitable for their intended purpose. symbiosisonlinepublishing.com The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the Rivaroxaban pseudodimer. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govnih.govglobalresearchonline.net Adherence to these guidelines is a requirement for regulatory submission and ensures the quality and consistency of the analytical data.
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. symbiosisonlinepublishing.com In the context of this compound analysis, the method must be able to distinguish the pseudodimer peak from the Rivaroxaban peak and other process-related impurities or degradants. nih.govnih.gov This is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. nih.govscielo.br The method's ability to separate all resulting degradation product peaks from the main Rivaroxaban peak proves its stability-indicating nature and specificity. nih.gov Peak purity analysis using a photodiode array (PDA) detector is also a common technique to confirm that the analyte peak is not co-eluting with other substances.
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. symbiosisonlinepublishing.comnih.govtbzmed.ac.ir For trace analysis of the this compound, low LOD and LOQ values are essential. These are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. wjpmr.comsymbiosisonlinepublishing.com
Table 1: Sensitivity Parameters for Rivaroxaban and its Impurities from Various HPLC Methods
| Method | Analyte | LOD | LOQ |
|---|---|---|---|
| RP-HPLC nih.gov | Rivaroxaban | 0.30 ppm | 1.0 ppm |
| RP-HPLC globalresearchonline.net | Rivaroxaban | 0.054 µg/ml | 0.164 µg/ml |
| RP-HPLC scielo.br | Rivaroxaban | 0.001 µg/mL | 0.005 µg/mL |
| RP-HPLC propulsiontechjournal.com | Rivaroxaban | 1.12 µg/ml | 2.02 µg/ml |
| RP-HPLC wjpmr.com | Rivaroxaban | 0.1242 µg/mL | 0.3776 µg/mL |
This table presents data for Rivaroxaban, which serves as an indicator of the sensitivity achievable with these methods for related impurities like the pseudodimer.
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability (system precision), intermediate precision, and reproducibility. wjpmr.comsymbiosisonlinepublishing.com For impurity analysis, the %RSD for precision studies should typically be less than 10%. nih.govsymbiosisonlinepublishing.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity (pseudodimer) is spiked into a sample matrix and the percentage of the analyte recovered is calculated. wjpmr.com Recovery values are typically expected to be within 90-110%. nih.gov
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scielo.brglobalresearchonline.net This provides an indication of its reliability during normal usage. Common parameters that are varied include the flow rate of the mobile phase (e.g., ±0.1 or ±0.2 mL/min), column temperature (e.g., ±5°C), and the pH or composition of the mobile phase. symbiosisonlinepublishing.comglobalresearchonline.net The method is considered robust if the resolution between peaks remains adequate and results are consistent under these varied conditions. symbiosisonlinepublishing.com
Advanced Chromatographic Techniques for Separation and Detection
Chromatographic techniques are the cornerstone for the separation and analysis of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution, sensitivity, and reproducibility. japsonline.comnih.gov
Reverse-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of Rivaroxaban and its impurities, including the pseudodimer. nih.govfrontiersin.org These methods typically employ a C18 or C8 stationary phase, which is non-polar, and a polar mobile phase.
The separation is achieved by optimizing various chromatographic parameters:
Column: Columns with C18 stationary phases are most common, with typical dimensions of 250 mm x 4.6 mm and a particle size of 5 µm. nih.govscielo.br
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., potassium phosphate (B84403), formic acid) and an organic modifier (e.g., acetonitrile (B52724), methanol). nih.govwjpmr.com The pH of the buffer and the ratio of the organic to aqueous phase are critical for achieving optimal separation.
Detection: UV detection is the most common method, with the wavelength typically set around 249-254 nm, which corresponds to the absorbance maximum of Rivaroxaban. nih.govnih.govscielo.br A photodiode array (PDA) detector can also be used to provide spectral information and assess peak purity. nih.govwjpmr.com
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used. nih.govsymbiosisonlinepublishing.com Gradient elution is often necessary to separate a complex mixture of impurities with different polarities in a reasonable timeframe. symbiosisonlinepublishing.combohrium.com
Table 2: Examples of HPLC Methodologies for Rivaroxaban and Impurity Analysis
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| Thermo ODS Hypersil C18 (250 x 4.6 mm, 5 µm) nih.gov | Acetonitrile and monobasic potassium phosphate (pH 2.9) (30:70 v/v) | 1.0 mL/min | 249 nm |
| Chiralpak IC (250 × 4.6 mm, 5 μm) nih.gov | A: Acetonitrile, ethanol (B145695), n-butyl amine (95:5:0.5 v/v/v) B: Milli-Q water, methanol, n-butyl amine (50:50:0.5 v/v/v) | 0.8 mL/min | 254 nm |
| ZorbaxSB C18 (250 mm X 4.6 mm, 3.5 μ) symbiosisonlinepublishing.com | Buffer (0.02M monobasic potassium dihydrogen phosphate) and solvent mixture (acetonitrile: methanol) | 1.0 mL/min | Not specified |
| Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) scielo.br | Acetonitrile and water (55:45 v/v) | 1.2 mL/min | 249 nm |
These validated HPLC methods provide the necessary specificity, sensitivity, and reliability for the quantitative and qualitative assessment of the this compound, ensuring the quality and safety of the final drug product.
Table of Compound Names
| Compound Name |
|---|
| Rivaroxaban |
| This compound |
| Acetonitrile |
| Methanol |
| Ethanol |
| Potassium Phosphate |
| Formic Acid |
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse Phase HPLC (RP-HPLC) with UV/Diode Array Detection (DAD)
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Diode Array Detection (DAD) is a cornerstone for the analysis of Rivaroxaban and its impurities, including the pseudodimer. These methods are valued for their robustness, precision, and ability to separate compounds with varying polarities. japsonline.complos.org
A typical RP-HPLC method for impurity profiling of Rivaroxaban would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. japsonline.comnih.govsimsonpharma.com Gradient elution is often employed to ensure the effective separation of all related substances. nih.gov The detection wavelength is commonly set around 250 nm, where Rivaroxaban and its chromophoric impurities exhibit significant absorbance. globalresearchonline.net
For the specific analysis of the this compound, a stability-indicating RP-HPLC method would be developed and validated according to ICH guidelines. nih.gov This would involve forced degradation studies to ensure the method can separate the pseudodimer from Rivaroxaban and other degradation products. researchgate.net The method validation would encompass parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) globalresearchonline.net |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer) |
| Mobile Phase B | Acetonitrile or Methanol nih.gov |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV/DAD at ~250 nm globalresearchonline.net |
| Injection Volume | 10-20 µL |
Chiral HPLC for Stereoisomeric Analysis if applicable
For Rivaroxaban, chiral separation is often achieved using polysaccharide-based chiral stationary phases. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. The separation of the (R)-enantiomer from the active (S)-enantiomer of Rivaroxaban is a key quality control parameter. goldncloudpublications.com
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. dergipark.org.tr
UPLC methods for Rivaroxaban and its impurities, including what would be applicable to the pseudodimer, generally utilize C18 columns and similar mobile phase compositions to HPLC methods, but with adjustments to flow rates and gradient profiles to leverage the enhanced performance. dergipark.org.trnih.gov The shorter analysis times offered by UPLC are particularly beneficial for high-throughput screening in quality control environments. dergipark.org.tr
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Comprehensive Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive identification and characterization of impurities like the this compound. researchgate.net While HPLC with UV detection can quantify impurities, MS provides molecular weight information and fragmentation patterns, which are essential for structural elucidation. researchgate.net
In a typical LC-MS analysis of Rivaroxaban impurities, the chromatographic separation is performed using HPLC or UPLC, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds. researchgate.net The mass analyzer can then be used to determine the mass-to-charge ratio of the parent ion of the pseudodimer, confirming its molecular weight. Further fragmentation in an MS/MS experiment can provide structural details that help to confirm its identity.
Table 2: Representative LC-MS Parameters for this compound Identification
| Parameter | Typical Conditions |
|---|---|
| Chromatography | RP-HPLC or UPLC as described above |
| Ionization Source | Electrospray Ionization (ESI), positive mode researchgate.net |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
Gas Chromatography (GC) for Volatile By-products (if relevant to precursors or decomposition)
Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of Rivaroxaban or its high molecular weight impurities like the pseudodimer due to their low volatility and thermal instability. The high temperatures required for GC analysis would likely lead to the degradation of these compounds. However, GC could be relevant for the analysis of volatile by-products that may be formed during the synthesis of Rivaroxaban or its precursors, or as a result of specific degradation pathways.
Electrophoretic Methods for Impurity Analysis (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) presents a powerful alternative to liquid chromatography for the analysis of pharmaceutical impurities. CE separates compounds based on their charge-to-size ratio in an electric field, offering high efficiency and resolution. While specific applications of CE for the this compound are not widely reported, its use for the impurity profiling of other drugs suggests its potential applicability. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied to the analysis of Rivaroxaban and its degradation products.
Control Strategies and Impact of Rivaroxaban Pseudodimer on Pharmaceutical Quality Attributes
Impurity Profiling and Batch Consistency Assessment
Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance. For Rivaroxaban (B1684504), this includes process-related impurities, degradation products, and in this specific case, the Rivaroxaban Pseudodimer. This impurity is also identified as Rivaroxaban EP Impurity J. ncats.iosynthinkchemicals.com
The this compound is a high-molecular-weight impurity, and its presence can be indicative of variations in the synthesis process. Consistent monitoring of its levels across different batches is essential to ensure batch-to-batch consistency, a key requirement for regulatory approval and product quality. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are employed for the accurate detection and quantification of this impurity. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-Thiophenecarboxamide synthinkchemicals.com |
| Synonyms | This compound, Rivaroxaban EP Impurity J, Rivaroxaban open ring dimer ncats.iosynthinkchemicals.compharmaffiliates.com |
| CAS Number | 1632463-24-1 synthinkchemicals.com |
| Molecular Formula | C38H36Cl2N6O10S2 |
| Molecular Weight | 871.8 g/mol |
| Appearance | White to Off-white Solid |
Strategies for Minimizing Pseudodimer Formation during Synthesis and Formulation
The formation of the this compound is primarily attributed to the opening of the morpholinone ring during the synthesis of the active pharmaceutical ingredient (API). Understanding this formation mechanism is key to developing effective control strategies.
One of the primary strategies to minimize the formation of this by-product is the careful selection of solvents and reaction conditions during the condensation of morpholinone and 5-chlorothiophene-2-acyl chloride. It has been reported that the use of ethanol (B145695) as a solvent in place of dimethylformamide (DMF) can significantly reduce the formation of the this compound.
Further control can be achieved through:
Optimization of Reaction Parameters: Fine-tuning of temperature, reaction time, and reagent stoichiometry can help to favor the desired reaction pathway and minimize the formation of the pseudodimer.
Purification Techniques: The implementation of robust purification methods, such as crystallization, at the final stages of API synthesis is crucial for the effective removal of the pseudodimer and other impurities.
Implications of Pseudodimer Presence on Rivaroxaban Product Quality Control
From a quality control perspective, the presence of the pseudodimer necessitates the development and validation of specific analytical methods capable of resolving it from the main Rivaroxaban peak and other related substances. This ensures that the impurity can be accurately quantified and controlled within acceptable limits. The control of this and other impurities is vital for maintaining the drug's quality, safety, and efficacy. pharmaffiliates.com
Regulatory Framework and Pharmacopeial Standards for Related Substances (e.g., European Pharmacopoeia (EP), United States Pharmacopeia (USP))
Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in pharmaceutical products. These guidelines are outlined in documents such as the International Council for Harmonisation (ICH) Q3A and Q3B, which provide thresholds for reporting, identification, and qualification of impurities. ncats.io
Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have monographs for Rivaroxaban that specify the limits for related substances. pharmaffiliates.comsigmaaldrich.com The this compound is listed as Impurity J in the European Pharmacopoeia. ncats.iosynthinkchemicals.compharmaffiliates.com The pharmacopeial monographs provide the official methods for testing and the acceptance criteria for these impurities, ensuring that all commercially available Rivaroxaban products meet the required quality standards.
Table 2: Representative Pharmacopeial Impurities of Rivaroxaban
| Impurity Name | Pharmacopeia Designation |
| This compound | Rivaroxaban EP Impurity J ncats.iosynthinkchemicals.compharmaffiliates.com |
| (S)-2-({2-Oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl)isoindoline-1,3-dione | Rivaroxaban Related Compound G sigmaaldrich.com |
| (S)-4,5-Dichloro-N-({2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide | Rivaroxaban Related Compound H synzeal.comsynthinkchemicals.com |
Analytical Quality by Design (AQbD) Principles in Pseudodimer Method Development
Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods that emphasizes a thorough understanding of the method variables and their impact on the method's performance. researchgate.net The application of AQbD principles is highly beneficial in developing a robust and reliable analytical method for the quantification of the this compound.
The AQbD workflow for developing an HPLC method for the this compound would typically involve the following steps:
Defining the Analytical Target Profile (ATP): This involves defining the requirements for the analytical method, such as the need to accurately quantify the pseudodimer at levels relevant to the specification limits.
Critical Quality Attribute (CQA) Identification: For the analytical method, CQAs would include attributes like resolution between the pseudodimer and Rivaroxaban peaks, peak symmetry, and sensitivity (Limit of Detection and Limit of Quantification).
Risk Assessment: A risk assessment, for instance, using an Ishikawa (fishbone) diagram, is conducted to identify the method parameters that could potentially impact the CQAs. These could include mobile phase composition, column temperature, flow rate, and detector wavelength.
Design of Experiments (DoE): DoE is used to systematically study the effects of the identified critical method parameters on the CQAs. This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to perform reliably.
Control Strategy: Based on the understanding gained from the DoE, a control strategy is developed. This includes setting appropriate system suitability criteria to ensure the method performs as expected during routine use.
Continuous Improvement: The performance of the method is continuously monitored throughout its lifecycle, and any necessary adjustments are made to ensure its continued suitability.
By employing an AQbD approach, a robust and reliable analytical method can be developed for the control of the this compound, ensuring the consistent quality and safety of Rivaroxaban drug products. researchgate.net
Future Research Directions and Emerging Technologies in Rivaroxaban Pseudodimer Analysis
Novel Analytical Techniques for Enhanced Detection and Characterization
The landscape of pharmaceutical impurity analysis is continually evolving, with a drive towards greater sensitivity, resolution, and characterization capabilities. For a complex molecule like the Rivaroxaban (B1684504) Pseudodimer, future advancements are likely to focus on hyphenated chromatographic techniques and advanced spectroscopic methods.
While High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are foundational for impurity profiling, the future lies in the coupling of these systems with high-resolution mass spectrometry (HRMS). nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offer unparalleled sensitivity and specificity, enabling the detection and structural elucidation of the pseudodimer even at trace levels. researchgate.net The development of stability-indicating HPLC methods is also crucial, as they can effectively separate the pseudodimer from other degradation products and the active pharmaceutical ingredient (API), ensuring accurate quantification. nih.gov
Further research is anticipated in the application of two-dimensional liquid chromatography (2D-LC), which provides significantly higher peak capacity and resolution compared to conventional one-dimensional LC. This can be particularly advantageous for resolving the pseudodimer from other closely related impurities that may co-elute in standard HPLC methods.
Table 1: Comparison of Current and Emerging Analytical Techniques for Rivaroxaban Pseudodimer Analysis
| Technique | Principle | Advantages for Pseudodimer Analysis | Future Research Focus |
| RP-HPLC | Separation based on hydrophobicity. | Robust and widely available for routine quality control. | Development of methods with improved resolution and shorter run times. |
| LC-MS/MS | Separation by chromatography followed by mass analysis of fragmented ions. | High sensitivity and specificity for identification and quantification. | Application of HRMS for unambiguous structural elucidation of novel, related impurities. |
| 2D-LC | Two independent separation mechanisms are coupled online. | Enhanced resolution of complex impurity profiles. | Miniaturization and automation for high-throughput applications. |
| NMR Spectroscopy | Provides detailed structural information based on nuclear magnetic properties. | Unambiguous structure confirmation of isolated pseudodimer. | Cryoprobe and micro-NMR technologies for analysis of mass-limited samples. |
Development of Reference Standards for this compound
The availability of well-characterized reference standards is a cornerstone of accurate impurity quantification in the pharmaceutical industry. For the this compound, several specialized chemical suppliers now offer reference materials. The development of these standards is a meticulous process involving synthesis, isolation, and comprehensive characterization.
The synthesis of the this compound reference standard often involves mimicking the potential reaction pathways that could lead to its formation during the manufacturing or storage of rivaroxaban. Following synthesis, the compound is purified to a high degree, typically using preparative chromatography.
Crucially, the certification of a reference standard relies on a battery of analytical techniques to confirm its identity and purity. This characterization package typically includes:
1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation.
Mass Spectrometry (MS) to confirm the molecular weight.
HPLC to determine the purity profile.
Infrared (IR) spectroscopy to provide information on functional groups.
The Certificate of Analysis accompanying these standards provides essential data for analytical method validation and routine quality control, ensuring that laboratories can accurately identify and quantify the this compound in their samples.
Advanced Computational Tools for Predicting Impurity Pathways and Properties
The use of advanced computational tools is becoming increasingly integral to modern drug development and impurity analysis. In the context of the this compound, these tools offer a proactive approach to understanding and controlling its formation.
In silico software can be employed to predict potential degradation pathways of rivaroxaban under various stress conditions (e.g., acid, base, oxidation, heat, light). By modeling the reactivity of the rivaroxaban molecule, these programs can help identify the likelihood of dimerization and other side reactions. This predictive capability allows for the targeted design of experiments to confirm the presence of suspected impurities and to develop manufacturing processes that minimize their formation.
Furthermore, computational tools are valuable for assessing the potential toxicity of impurities. Programs that utilize structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models can predict the mutagenic or carcinogenic potential of impurities like the this compound. This in-silico assessment is a critical component of risk assessment and helps to ensure patient safety.
Green Chemistry Approaches for Impurity Mitigation
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. A key aspect of this is the minimization of impurities, which not only improves product quality but also reduces waste from purification steps.
For rivaroxaban synthesis, future research in green chemistry will likely focus on several areas to mitigate the formation of the pseudodimer and other impurities:
Biocatalysis: The use of enzymes as catalysts in specific synthetic steps can offer high selectivity and specificity, reducing the formation of side products. nih.gov Biocatalytic methods often proceed under milder reaction conditions, further minimizing impurity formation.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, can significantly impact the impurity profile of a reaction.
Process Optimization: Designing synthetic routes that are more efficient and generate fewer byproducts is a core tenet of green chemistry. This includes optimizing reaction conditions (temperature, pressure, catalysts) to favor the formation of the desired product over impurities.
By focusing on impurity prevention rather than removal, green chemistry approaches offer a sustainable path to high-purity rivaroxaban.
Automated and High-Throughput Screening Methods for Impurity Analysis
While specific examples of automated and high-throughput screening for the this compound are not widely reported in public literature, the general trend in the pharmaceutical industry is towards greater automation in quality control. The principles and technologies are readily applicable to the analysis of rivaroxaban impurities.
The future of impurity analysis will likely see the integration of robotic systems for sample preparation, which can significantly reduce manual errors and increase throughput. Automated HPLC and UHPLC systems, equipped with autosamplers and sophisticated data analysis software, can run large numbers of samples unattended, freeing up analytical chemists for more complex tasks.
High-throughput screening (HTS) methodologies, commonly used in drug discovery, could be adapted for impurity profiling. This might involve the use of microtiter plates and rapid analytical techniques to quickly screen different process conditions or raw material batches for the presence of the this compound. The goal of such approaches would be to enable real-time or near-real-time monitoring of the manufacturing process, allowing for immediate adjustments to maintain product quality.
The implementation of these automated and high-throughput methods will be crucial for enhancing the efficiency and robustness of quality control in the manufacturing of rivaroxaban, ultimately ensuring the consistent production of a safe and effective medication.
Q & A
Q. How is Rivaroxaban Pseudodimer identified and characterized in pharmaceutical formulations?
this compound (CAS 1365267-36-2) is identified using advanced analytical techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) . For example, HNMR analysis in DMSO-d6 solvent confirms structural integrity by verifying proton environments and chemical shifts . LC-MS quantifies trace impurities, ensuring compliance with pharmacopeial standards. Characterization data must align with regulatory guidelines for reference standards, including purity (>95%) and stability under ambient storage conditions .
Q. What synthetic pathways are employed to produce this compound for analytical reference standards?
The pseudodimer is synthesized via phthalamide dimerization of Rivaroxaban intermediates. Key steps include:
- Stereoselective oxazolidinone ring formation to maintain the (S)-configuration.
- Cross-coupling reactions using 4-(3-oxomorpholino)phenyl groups. Final purification involves preparative HPLC to isolate the dimer from monomeric Rivaroxaban and other byproducts. Process optimization minimizes impurities like MM0002.31 (1-(2-methylpropyl)-4-[(3RS)-3-[4-(2-methylpropyl)phenyl]oxazolidin-5-yl] derivatives) .
Q. What methodologies are recommended for detecting this compound in quality control workflows?
A two-tiered approach is advised:
- Screening : Use reversed-phase HPLC with UV detection (λ = 250 nm) for rapid impurity profiling.
- Confirmation : Employ high-resolution mass spectrometry (HRMS) to differentiate the pseudodimer (C₃₆H₃₆N₆O₁₀, m/z 712.7) from isobaric contaminants. Method validation parameters (linearity, LOD/LOQ) must adhere to ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Rivaroxaban's efficacy and safety data across clinical studies?
Contradictions arise from heterogeneous patient populations (e.g., cancer-associated VTE vs. general cohorts) and dosing variability . For example, a meta-analysis of observational studies showed apixaban had lower bleeding risk (RR 0.68) than Rivaroxaban, but this may reflect differences in renal function or cancer status . To address this:
Q. What mechanisms drive this compound formation during synthesis, and how can they be mitigated?
The pseudodimer forms via nucleophilic attack of free amine groups on the oxazolidinone ring under acidic or high-temperature conditions. Mitigation strategies include:
- Controlled reaction stoichiometry to limit excess reagents.
- Low-temperature crystallization to suppress dimerization kinetics.
- In-line PAT (Process Analytical Technology) for real-time monitoring .
Q. How do bioanalytical methods for this compound ensure accuracy in pharmacokinetic studies?
Stable isotope-labeled internal standards (e.g., ¹³C-labeled Rivaroxaban) correct for matrix effects in LC-MS/MS assays. For tissue distribution studies, microsampling techniques coupled with ultra-performance LC (UPLC) achieve sensitivity at ng/mL levels. Cross-validation against radiolabeled tracer studies ensures method robustness .
Q. What experimental designs optimize the detection of this compound in stability studies?
Use accelerated stability testing under ICH Q1A conditions:
- Forced degradation : Expose samples to 40°C/75% RH for 6 months.
- Photostability : Assess under ICH Q1B light conditions. Quantify degradation products via peak purity analysis using diode-array detectors to distinguish pseudodimer from oxidation byproducts .
Methodological Considerations for Data Interpretation
- Contradictory Clinical Outcomes : When comparing Rivaroxaban to LMWH in cancer-associated VTE, adjust for immortal time bias in retrospective studies to avoid overestimating efficacy .
- Impurity Quantification : Apply matrix-matched calibration to account for signal suppression in complex formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
